4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method includes the reaction of 3,5-dimethyl-2H-pyrrole with ethyl formate under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carboxylic acid.
Reduction: 4-Ethyl-3,5-dimethyl-2H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but different reactivity due to the position of the aldehyde group.
3,5-Dimethyl-2H-pyrrole-2-carbaldehyde: Lacks the ethyl group, resulting in different chemical properties.
4-Ethyl-2H-pyrrole-2-carbaldehyde: Lacks the methyl groups, affecting its reactivity and applications
Uniqueness
Its specific structure allows for unique interactions in biological systems and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-ethyl-3,5-dimethyl-2H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,9H,4H2,1-3H3 |
InChI Key |
WHOMUWRDCXKJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N=C1C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.